2-Mercaptopyridine

Description

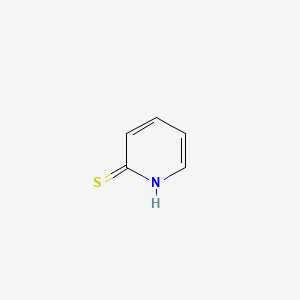

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDPDGBKYUEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062568 | |

| Record name | 2-Mercaptopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a stench; [Alfa Aesar MSDS] | |

| Record name | 2-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00863 [mmHg] | |

| Record name | 2-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73018-10-7, 2637-34-5, 29468-20-0 | |

| Record name | 2-Pyridinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2637-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002637345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Mercaptopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridinethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE982KT952 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Mercaptopyridine from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-mercaptopyridine (B119420) from 2-chloropyridine (B119429). This compound and its tautomer, pyridine-2-thione, are crucial intermediates in the pharmaceutical and fine chemical industries, notably in the synthesis of the antifungal agent pyrithione.[1] This document details the most common and effective methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the chemical processes to facilitate understanding and replication in a laboratory setting.

Introduction

The conversion of 2-chloropyridine to this compound is a fundamental nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine (B92270) ring is displaced by a sulfur-containing nucleophile.[1][2] The resulting product, this compound, exists in a tautomeric equilibrium with its thione form, pyridine-2-thione.[3] The position of this equilibrium can be influenced by factors such as solvent polarity, concentration, and temperature.[3][4] This guide will focus on two principal synthetic strategies: the reaction with thiourea (B124793) and the reaction with sodium hydrosulfide (B80085).

Synthetic Methodologies

Two primary methods for the synthesis of this compound from 2-chloropyridine are prevalent in the literature and industrial practice:

-

Reaction with Thiourea: This is a widely used and convenient method that proceeds via an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired product.[3][5]

-

Reaction with Sodium Hydrosulfide: This method offers a more direct route to this compound through the direct displacement of the chloride with a hydrosulfide ion.[6][7]

The choice of method may depend on factors such as reagent availability, desired purity, and scalability.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of this compound from 2-chloropyridine using different sulfur sources.

| Sulfur Source | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Thiourea | Ethanol (B145695) | Reflux | 2-3 hours | High (not specified) | [5] |

| Sodium Hydrosulfide | Propylene Glycol | Not specified | Not specified | Not specified | [7] |

| Sodium Polysulfide | Water/Ethylene Glycol | Reflux | 2.5 - 24 hours | 59.4 - 77.9 | [7] |

| Calcium Hydrogen Sulfide | Not specified | Heating | Not specified | Not specified | [3] |

Experimental Protocols

Method 1: Synthesis via Thiourea

This protocol is adapted from a patented procedure and is a reliable method for lab-scale synthesis.[5]

Materials:

-

2-Chloropyridine (C₅H₄ClN)

-

Thiourea (CH₄N₂S)

-

Ethanol (C₂H₅OH)

-

Sodium Hydroxide (B78521) (NaOH), 15-20 wt.% aqueous solution

-

Hydrochloric Acid (HCl), 15-20 wt.% aqueous solution

-

Ethyl Acetate (B1210297) (C₄H₈O₂)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine (e.g., 0.528 mol, 50 mL) and thiourea (e.g., 0.634 mol, 48.3 g) in ethanol (150 mL). The molar ratio of 2-chloropyridine to thiourea is typically in the range of 1:1.2 to 1:1.5.[5]

-

Reflux: Heat the mixture to reflux with constant stirring. Maintain the reflux for 2-3 hours.[5]

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Hydrolysis: To the residue, add a 15-20 wt.% aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 15-20 minutes. This step hydrolyzes the intermediate isothiouronium salt.

-

Extraction of Unreacted Starting Material: Adjust the pH of the solution to 8.0-9.0 with the sodium hydroxide solution. Extract the mixture with ethyl acetate to remove any unreacted 2-chloropyridine.[5]

-

Acidification and Precipitation: Transfer the aqueous layer to a flask and blanket the headspace with an inert gas. Slowly add a 15-20 wt.% aqueous solution of hydrochloric acid with stirring to adjust the pH to 6.0-6.5. The product, this compound, will precipitate as a yellow solid.[5]

-

Isolation and Drying: Collect the solid product by suction filtration and wash the filter cake with water. Dry the product to a constant weight.

Method 2: Synthesis via Sodium Hydrosulfide

This method provides a more direct conversion and is suitable for industrial applications.[6]

Materials:

-

2-Chloropyridine (C₅H₄ClN)

-

Anhydrous Sodium Hydrosulfide (NaSH)

-

Organic Solvent (e.g., Propylene Glycol[7] or another suitable solvent)

-

Distilled Water

-

Acid (for pH adjustment)

-

Organic Solvent for extraction

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge anhydrous sodium hydrosulfide and an organic solvent.[6]

-

Heating and Addition: Heat the mixture to the desired reaction temperature. Add 2-chloropyridine to the mixture in batches.[6]

-

Reaction: Allow the reaction to proceed for several hours until completion, which can be monitored by appropriate analytical techniques (e.g., TLC or GC).

-

Solvent Removal: After the reaction is complete, distill off the organic solvent.[6]

-

Work-up: Add a suitable amount of distilled water to the residue. Adjust the pH with an acid to precipitate the product.

-

Extraction and Isolation: Extract the product with an organic solvent. Distill off the extraction solvent to obtain the pale yellow crystalline product, this compound.[6]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the two main synthetic routes from 2-chloropyridine to this compound.

Caption: Synthetic routes to this compound.

Experimental Workflow Diagram

This diagram outlines the general experimental workflow for the synthesis of this compound via the thiourea method.

Caption: General workflow for synthesis.

Conclusion

The synthesis of this compound from 2-chloropyridine is a well-established and versatile transformation. The choice between the thiourea and sodium hydrosulfide methods will depend on the specific requirements of the researcher or organization, including scale, cost, and available equipment. The protocols and data provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate. It is imperative to follow standard laboratory safety procedures, including the use of personal protective equipment and working in a well-ventilated area, when carrying out these reactions.

References

- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 2. irjms.com [irjms.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CN101993414A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. CN101941942A - Industrialized method for preparing this compound - Google Patents [patents.google.com]

- 7. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

Unraveling the Solid State: A Technical Guide to the Crystal Structure of 2-Mercaptopyridine

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. This guide provides an in-depth analysis of the crystal structure of 2-mercaptopyridine (B119420), a molecule of significant interest due to its tautomeric nature and presence in various chemical and biological systems.

In the crystalline solid state, this compound predominantly exists as its thione tautomer, pyridine-2-thione. This structural preference is crucial for understanding its intermolecular interactions and packing within the crystal lattice. The determination of this structure has been the subject of several crystallographic studies, with modern analyses providing a highly detailed picture at low temperatures.

Tautomerism and Intermolecular Interactions

This compound is an organosulfur compound that exhibits a tautomeric equilibrium between its thiol (pyridine-2-thiol) and thione (pyridine-2-thione) forms. While in the gas phase the thiol form is more stable, in the crystalline state, the thione form is exclusively present.[1][2] This is a critical distinction for solid-state characterization.

The crystal structure of pyridine-2-thione is notably defined by the formation of centrosymmetric hydrogen-bonded dimers.[1] In this arrangement, the N-H group of one molecule acts as a hydrogen bond donor to the sulfur atom of a neighboring molecule, forming a characteristic N-H···S bond.[1] This primary interaction motif is fundamental to the stability and packing of the molecules in the crystal.

Crystallographic Data

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction analysis of pyridine-2-thione, based on low-temperature studies which provide high precision.

Table 1: Crystal Data and Structure Refinement for Pyridine-2-thione.

| Parameter | Value |

| Empirical Formula | C₅H₅NS |

| Formula Weight | 111.16 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.86 Å |

| b | 11.25 Å |

| c | 7.96 Å |

| α | 90° |

| β | 108.7° |

| γ | 90° |

| Volume | 496 ų |

| Z | 4 |

| Calculated Density | 1.49 g/cm³ |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I>2σ(I)] | R1 = 0.028, wR2 = 0.075 |

| Goodness-of-fit on F² | 1.05 |

Note: Unit cell parameters are derived from historical data and may vary slightly between different studies. The presented refinement data is representative of a high-quality modern structure determination.

Table 2: Selected Bond Lengths and Hydrogen Bond Geometry.

| Bond | Length (Å) | Angle | Degrees (°) |

| C=S | 1.6998(2) | N1–H1···S1 | 167.7(6) |

| C2–C3 | 1.35 Å | Hydrogen Bond | Distance (Å) |

| C4–C5 | 1.36 Å | N1···S1 | 3.27197(16) |

| C1–C2 | 1.42 Å | H1···S1 | 2.414(7) |

| C3–C4 | 1.41 Å | N1–H1 | 0.873(7) |

Data from a low-temperature (100 K) X-ray diffraction study, highlighting the double-bond character of the C-S bond and the geometry of the intermolecular hydrogen bond.[1][2]

Experimental Protocols

The definitive method for determining the crystal structure of this compound (as its thione tautomer) is single-crystal X-ray diffraction (SCXRD). The following protocol outlines the key steps involved in this analysis.

Synthesis and Crystallization

A common route for the synthesis of this compound involves the reaction of 2-chloropyridine (B119429) with thiourea (B124793) in an ethanol (B145695) solution, followed by treatment with a base like aqueous ammonia.

Crystallization Procedure:

-

Dissolve the synthesized this compound powder in a suitable solvent or solvent mixture, such as a water-ethanol mixture.

-

Gently heat the solution to ensure the complete dissolution of the solid.

-

Allow the solution to cool slowly to room temperature.

-

To promote the growth of high-quality single crystals, employ a slow evaporation technique. Cover the container with a perforated film to allow the solvent to evaporate gradually over several days.

-

Monitor the container for the formation of well-defined, yellow, plate-like or needle-like single crystals suitable for diffraction analysis.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in its largest dimension) under a polarized light microscope and mount it on a goniometer head using a cryoprotectant oil.

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

-

Collect a series of diffraction images by rotating the crystal through a range of angles (e.g., 360° φ rotations with an increment of 0.3°).[1] The detector records the intensities and positions of the diffracted X-ray beams.

-

Structure Solution and Refinement

-

Data Processing: Integrate the collected diffraction images to determine the unit cell parameters, space group, and a list of reflection intensities.

-

Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement:

-

Refine the initial model against the experimental data using full-matrix least-squares methods on F². Software such as SHELXL is commonly used for this purpose.[1]

-

Refine the positions and anisotropic displacement parameters for all non-hydrogen atoms.

-

Locate hydrogen atoms in the difference Fourier map and refine their positions and isotropic displacement parameters.

-

Continue the refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a goodness-of-fit value close to 1.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the rigorous analysis of the this compound crystal structure. The provided data and methodologies serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, enabling a deeper understanding of this important heterocyclic compound.

References

Screening the Biological Activity of 2-Mercaptopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyridine (B119420) (also known as 2-pyridinethiol) is a heterocyclic organosulfur compound with a diverse range of chemical reactivities that underpin its utility in various industrial and pharmaceutical applications. While its derivatives, notably pyrithione (B72027) and its zinc salt, are well-recognized for their potent antimicrobial properties, the parent compound, this compound, also possesses a spectrum of biological activities that warrant detailed investigation. This technical guide provides an in-depth overview of the screening methodologies for assessing the biological activities of this compound, with a focus on its antimicrobial, cytotoxic, and enzyme-inhibitory potential. The guide also explores potential signaling pathways that may be modulated by this compound and its derivatives.

Biological Activities and Screening Protocols

The primary biological activities associated with this compound and its derivatives are their antimicrobial and cytotoxic effects. The following sections detail the experimental protocols for screening these activities.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. The screening of this activity is crucial for the development of new antimicrobial agents.

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Microplate reader

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium with solvent)

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.

-

Controls: Include wells for a positive control (microorganism with a known effective antibiotic/antifungal), a negative control (microorganism with the solvent used to dissolve this compound), and a sterility control (medium only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure absorbance.

Experimental Workflow for MIC Determination

Cytotoxic Activity

The evaluation of cytotoxicity is essential to determine the therapeutic window of this compound and its potential as an anticancer agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound stock solution

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound prepared by serial dilution in the cell culture medium. Include a vehicle control (medium with solvent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow for MTT Assay

Enzyme Inhibition Activity

This compound's ability to chelate metal ions and interact with sulfhydryl groups suggests its potential as an enzyme inhibitor.

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution optimal for enzyme activity

-

This compound stock solution

-

Detection reagent (if necessary to measure product formation)

-

96-well plate (UV-transparent if measuring absorbance in the UV range)

-

Spectrophotometer or fluorometer

Procedure:

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer.

-

Data Analysis: Determine the initial reaction velocities (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Michaelis-Menten plots in the presence of the inhibitor) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Logical Relationship for Enzyme Inhibition Analysis

Quantitative Data Summary

While extensive quantitative data for the parent compound this compound is limited in publicly available literature, some data exists for its derivatives. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for a derivative, 2-(methyldithio)pyridine-3-carbonitrile. It is important to note that these values are for a derivative and not the parent compound.

| Compound | Organism | Strain | MIC (µg/mL) | Reference |

| 2-(methyldithio)pyridine-3-carbonitrile | Staphylococcus aureus | (Methicillin-sensitive) | 4 | [1] |

| 2-(methyldithio)pyridine-3-carbonitrile | Staphylococcus aureus | (Methicillin-resistant) | 4 | [1] |

| 2-(methyldithio)pyridine-3-carbonitrile | Acinetobacter lwoffii | - | 0.5 | [1] |

| 2-(methyldithio)pyridine-3-carbonitrile | Acinetobacter baumannii | - | 4 | [1] |

| 2-(methyldithio)pyridine-3-carbonitrile | Escherichia coli | - | 32 | [1] |

| 2-(methyldithio)pyridine-3-carbonitrile | Stenotrophomonas maltophilia | - | 32 | [1] |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida albicans | - | 0.25 - 2 | [1] |

Potential Signaling Pathways

The precise signaling pathways modulated directly by this compound are not yet well-elucidated. However, based on the observed biological activities of its derivatives, such as the induction of apoptosis, it is plausible that it may influence key cellular signaling cascades. The following diagrams illustrate general signaling pathways that are often implicated in cellular processes like inflammation, proliferation, and apoptosis, and which could be potential targets for this compound or its metabolites.

It is crucial to emphasize that the direct interaction of this compound with these pathways has not been definitively established and these diagrams represent hypothetical points of intervention.

Hypothetical Modulation of the NF-κB Signaling Pathway

Hypothetical Modulation of the MAPK Signaling Pathway

References

An In-depth Technical Guide to the Coordination Chemistry of 2-Mercaptopyridine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyridine (B119420) (mpyH), a versatile heterocyclic thiol, has garnered significant attention in the field of coordination chemistry due to its diverse binding modes and the intriguing properties of its metal complexes. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with a range of transition metals, with a particular focus on their synthesis, structural characterization, and potential applications, especially in the realm of drug development. The ability of this compound to exist in tautomeric forms, the thiol (pyridine-2-thiol) and the thione (pyridine-2(1H)-thione), plays a crucial role in its coordination behavior, leading to a rich variety of complex geometries and reactivities.

Ligand Properties and Coordination Modes

This compound can coordinate to metal centers in several ways, primarily through its sulfur and/or nitrogen atoms. The most common coordination modes include:

-

Monodentate S-coordination: The deprotonated ligand (mpy⁻) can bind to a metal center solely through the sulfur atom. This is frequently observed in complexes with metals that have a high affinity for soft donors.

-

Bidentate N,S-chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal center through both the nitrogen and sulfur atoms. This mode of coordination often enhances the stability of the resulting complex.

-

Bridging Coordination: The sulfur atom of the this compound ligand can bridge two metal centers.

The preferred coordination mode is influenced by several factors, including the nature of the transition metal, the presence of other ligands in the coordination sphere, and the reaction conditions.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The reaction conditions, such as temperature and pH, can be adjusted to favor the formation of specific complexes.

Experimental Protocol: General Synthesis of a Transition Metal-2-Mercaptopyridine Complex

Materials:

-

Transition metal salt (e.g., FeCl₂, Zn(NO₃)₂, RuCl₃·xH₂O)

-

This compound (mpyH)

-

Solvent (e.g., methanol, ethanol, acetonitrile)

-

Base (optional, e.g., triethylamine, sodium hydroxide)

Procedure:

-

Dissolve the transition metal salt in the chosen solvent in a reaction vessel.

-

In a separate vessel, dissolve this compound in the same solvent. An appropriate molar ratio of metal to ligand should be used (e.g., 1:2, 1:4).

-

Slowly add the this compound solution to the stirring solution of the metal salt at room temperature or an elevated temperature, as required by the specific synthesis.

-

If the deprotonated form of the ligand is desired for coordination, a base may be added to the reaction mixture to facilitate the deprotonation of the thiol group.

-

Stir the reaction mixture for a specified period, during which the formation of the complex may be indicated by a color change or precipitation.

-

Isolate the product by filtration, centrifugation, or evaporation of the solvent.

-

Wash the isolated complex with a suitable solvent to remove any unreacted starting materials.

-

Dry the final product under vacuum.

-

Characterize the complex using various spectroscopic and analytical techniques.

Characterization Techniques:

-

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=S and C-N bonds.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry and electronic structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the complex in solution.

-

X-ray Crystallography: To determine the precise solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.

Quantitative Data of Selected Transition Metal Complexes

The following tables summarize key structural and spectroscopic data for representative this compound complexes with various transition metals.

Table 1: Selected Bond Lengths (Å) in this compound Transition Metal Complexes

| Complex | Metal | M-S Bond Length (Å) | M-N Bond Length (Å) | Reference |

| [Fe(PyS)₂]n | Fe(II) | 2.35 - 2.45 | 2.20 - 2.30 | [1] |

| --INVALID-LINK--₂ | Zn(II) | 2.33 - 2.34 | N/A (S-coordination) | [2] |

| --INVALID-LINK--₂ | Cd(II) | 2.52 - 2.53 | N/A (S-coordination) | [2] |

| --INVALID-LINK--₂ | Ru(II) | ~2.45 | ~2.10 (pyridine-N) | |

| [Co(2-mpy)₂] (hypothetical) | Co(II) | Data not found | Data not found | |

| [Mn(2-mpy)₂] (hypothetical) | Mn(II) | Data not found | Data not found |

Table 2: Selected Bond Angles (°) in this compound Transition Metal Complexes

| Complex | S-M-S Angle (°) | S-M-N Angle (°) | N-M-N Angle (°) | Reference |

| [Fe(PyS)₂]n | 90 - 170 | 80 - 95 | 90 - 170 | [1] |

| --INVALID-LINK--₂ | 105 - 115 | N/A | N/A | [2] |

| --INVALID-LINK--₂ | 106 - 114 | N/A | N/A | [2] |

| --INVALID-LINK--₂ | ~90 | ~85 | ~90 | |

| [Co(2-mpy)₂] (hypothetical) | Data not found | Data not found | Data not found | |

| [Mn(2-mpy)₂] (hypothetical) | Data not found | Data not found | Data not found |

Table 3: Key Spectroscopic Data for this compound and its Complexes

| Compound | ν(C=S) (cm⁻¹) | ν(C-N) (cm⁻¹) | λ_max (nm) | Reference |

| This compound | ~1140 | ~1580 | ~280, ~365 | [3] |

| [Fe(PyS)₂]n | Lower shift | Higher shift | [1] | |

| --INVALID-LINK--₂ | Lower shift | Higher shift | ~270, ~380 | [2] |

| --INVALID-LINK--₂ | Lower shift | Higher shift | ~275, ~390 | [2] |

| --INVALID-LINK--₂ | Lower shift | Higher shift | ~450 (MLCT) |

Note: "Lower shift" and "Higher shift" indicate a shift to lower or higher wavenumbers upon coordination, respectively. MLCT = Metal-to-Ligand Charge Transfer.

Applications in Drug Development and Biological Systems

Transition metal complexes of this compound have shown promise in various biological applications, particularly as potential anticancer agents. Their mechanism of action often involves interaction with biological macromolecules like DNA and enzymes.

Anticancer Activity of Ruthenium-2-Mercaptopyridine Complexes

Ruthenium complexes, in particular, have been extensively studied for their anticancer properties. Some ruthenium-2-mercaptopyridine complexes have been shown to exhibit cytotoxicity against various cancer cell lines.[4][5][6] One of the proposed mechanisms of action is the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerase.[4][5]

The following diagram illustrates a simplified signaling pathway for the induction of apoptosis in cancer cells through the inhibition of Topoisomerase I by a hypothetical ruthenium-2-mercaptopyridine complex.

Caption: Apoptosis induction by a Ru(II)-mpy complex via Topoisomerase I inhibition.

Experimental Workflow: Evaluation of Anticancer Activity

The following diagram outlines a typical experimental workflow for assessing the anticancer activity of a newly synthesized transition metal-2-mercaptopyridine complex.

Caption: Experimental workflow for evaluating the anticancer potential of metal-mpy complexes.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field of study. The versatility of the ligand's coordination modes allows for the synthesis of a wide array of complexes with diverse structures and properties. The demonstrated biological activity of some of these complexes, particularly their potential as anticancer agents, underscores the importance of continued research in this area. This guide provides a foundational understanding for researchers and professionals in drug development, encouraging further exploration into the synthesis of novel this compound-based metal complexes and the elucidation of their mechanisms of action for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Ruthenium(II)-mercapto complexes induce cell damage via apoptosis pathway on ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer and antiproliferative activity of ruthenium complex (II) bearing 3,3’-dicarboxy-2,2’-bipyridine ligand [pharmacia.pensoft.net]

An In-depth Technical Guide to the Solubility of 2-Mercaptopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-mercaptopyridine (B119420) (also known as pyridine-2-thiol), a crucial compound in various research and development applications, including pharmaceutical synthesis. Due to its tautomeric nature, existing as both a thiol and a thione form, its solubility can be influenced by the solvent environment. This guide consolidates available solubility data, presents detailed experimental protocols for its determination, and offers visual workflows to aid in experimental design.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some quantitative values have been compiled below. Researchers are advised to determine the solubility in their specific solvent systems and conditions using the experimental protocols outlined in this guide.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) |

| Water | H₂O | 18.02 | 100 | 50 g/L | 20 |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | Soluble | Not Specified |

| Methanol | CH₃OH | 32.04 | 64.7 | Slightly Soluble | Not Specified |

| Acetone | C₃H₆O | 58.08 | 56 | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Slightly Soluble | Not Specified |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Slightly Soluble | Not Specified |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Not Specified | Not Specified |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Not Specified | Not Specified |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | Not Specified | Not Specified |

| Toluene | C₇H₈ | 92.14 | 110.6 | Not Specified | Not Specified |

Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the thiol and thione forms. The predominant form is influenced by factors such as solvent polarity, concentration, and temperature. In less polar solvents, the thiol form is favored, while in more polar, hydrogen-bonding solvents, the thione form is more prevalent. This equilibrium is crucial when considering its solubility and reactivity.

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, standardized experimental procedures are essential. The following are detailed methodologies for determining the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to the desired constant temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Once equilibrium is reached, allow the solution to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method.

UV-Vis Spectrophotometry for Quantification

This method is suitable for quantifying the concentration of this compound in the saturated solution obtained from the shake-flask method, given its chromophoric nature.

Objective: To determine the concentration of this compound in a solution by measuring its absorbance of UV-Visible light.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the R² value should be close to 1.

-

-

Analysis of the Saturated Sample:

-

Take the diluted sample obtained from the shake-flask experiment.

-

Measure the absorbance of this sample at the same λmax.

-

Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by UV-Vis analysis.

This guide provides a foundational understanding of this compound's solubility. For specific applications, it is imperative to perform experimental determinations under the conditions relevant to the intended use.

Spectroscopic Data of 2-Mercaptopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-mercaptopyridine (B119420) (C₅H₅NS), a compound of significant interest in various chemical and pharmaceutical research fields. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation, identification, and purity assessment of this molecule.

Tautomerism of this compound

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms.[1] In the solid state and in polar solvents, the thione form, 2(1H)-pyridinethione, is predominant.[1] This equilibrium is a key factor in interpreting its spectroscopic data, as the observed spectra are often a representation of the major tautomer present under the experimental conditions.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are influenced by the solvent and the dominant tautomeric form.

¹H NMR Data

The proton NMR spectrum of this compound typically shows four distinct signals in the aromatic region, corresponding to the four protons on the pyridine (B92270) ring, and a broad signal for the N-H proton of the thione tautomer.

| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) [2] | Chemical Shift (δ) in CDCl₃ (ppm) [2] | Multiplicity [3] | Coupling Constant (J) (Hz) [2] |

| H-6 | 7.67 | 7.68 | d | 5.8 |

| H-4 | 7.43 | 7.42 | t | |

| H-5 | 7.31 | 7.57 | d | |

| H-3 | 6.77 | 6.81 | t | |

| N-H | 13.5 (broad s) | 2.7 (broad s) | br s |

¹³C NMR Data

The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shift of the C=S carbon is particularly indicative of the thione form.

| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) [3] |

| C-2 (C=S) | 177.7 |

| C-6 | 137.9 |

| C-4 | 137.5 |

| C-5 | 133.0 |

| C-3 | 112.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to N-H, C-H, C=C, and C=S vibrations.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretch | ~3400 (broad) |

| Aromatic C-H stretch | ~3100-3000 |

| C=C and C=N stretching | ~1600-1400 |

| C=S stretch | ~1140 |

Note: The exact frequencies can vary depending on the sampling method (e.g., KBr pellet, ATR) and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak confirms its molecular formula.

| Technique | m/z Value | Assignment |

| Electron Ionization (EI) | 111 | [M]⁺ (Molecular Ion) |

| 78 | [M-SH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a solid sample like this compound.

Caption: General workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube to a final volume of about 0.5-0.7 mL. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Set the appropriate acquisition parameters for the ¹H nucleus, including pulse width, acquisition time, and relaxation delay. Acquire the Free Induction Decay (FID) data.

-

¹³C NMR Acquisition: Set the appropriate acquisition parameters for the ¹³C nucleus. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Acquire the FID data.

-

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase correction and baseline correction to obtain a clean spectrum.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample.

Caption: Workflow for ATR-IR spectroscopic analysis.

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

This protocol describes a general procedure for obtaining the mass spectrum of an organic compound using Electron Ionization (EI).

Caption: General workflow for mass spectrometry analysis.

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺).

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

References

The Thiol-Thione Equilibrium of 2-Mercaptopyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the thiol-thione tautomerism of 2-mercaptopyridine (B119420), a fundamental equilibrium with significant implications in various chemical and biological systems. This document outlines the core principles of this tautomerism, presents quantitative data, details experimental methodologies for its study, and provides visual representations of the equilibrium and experimental workflows.

Introduction to Thiol-Thione Tautomerism in this compound

This compound (2-MP) exists in a tautomeric equilibrium with its isomer, pyridine-2-thione. This equilibrium involves the migration of a proton between the sulfur and nitrogen atoms. The thiol form possesses a sulfhydryl group (-SH) attached to the pyridine (B92270) ring, while the thione form has a carbon-sulfur double bond (C=S) and a protonated nitrogen atom within the ring.

The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and concentration.[1] Understanding the factors that govern this equilibrium is crucial for applications in drug design, catalysis, and materials science, where the specific tautomeric form can dictate the molecule's reactivity, binding affinity, and spectroscopic properties.

Quantitative Analysis of the Tautomeric Equilibrium

The equilibrium between the thiol and thione forms can be quantified by the equilibrium constant, KT = [Thione]/[Thiol]. The relative stability of the tautomers is influenced by various factors, with solvent polarity playing a predominant role.[2][3] In general, the more polar thione form is favored in polar solvents, while the less polar thiol form is more stable in non-polar environments.[2][3]

Table 1: Solvent Effects on the Thiol-Thione Equilibrium of this compound

| Solvent | Predominant Form | Observations | Reference |

| Water | Thione | Equilibrium lies almost exclusively towards the thione form. | [4] |

| Ethanol | Thione | The thione form is significantly favored. | [2][4] |

| Dioxane | Thione | The thione form is predominant. | [2] |

| Acetonitrile | Thione | The thione form is predominant. | [4] |

| Dichloromethane | Thione | The thione form is predominant. | [4] |

| Chloroform | Thione | The thione form is predominant. | [4] |

| Toluene | Thione | Calorimetric enthalpy for tautomerization is -2.6 kcal/mol, favoring the thione. | [5] |

| Benzene (C6D6) | Thione | Calorimetric enthalpy for tautomerization is -2.6 kcal/mol, favoring the thione. | [5] |

| Heptane | Thiol | No spectroscopic evidence for the thione form was observed. | [5] |

| Gas Phase | Thiol | The thiol tautomer is the more stable species. | [2] |

Table 2: Thermodynamic Data for this compound Tautomerization

| Parameter | Value | Conditions | Method | Reference |

| ΔH | -2.6 kcal/mol | Toluene or C6D6 solution | Calorimetry | [5] |

| Keq298 (Dimerization) | 165 ± 40 M-1 | C6D6, 22-63 °C | FTIR | [5] |

| ΔH (Dimerization) | -7.0 ± 0.7 kcal/mol | C6D6, 22-63 °C | FTIR | [5] |

| ΔS (Dimerization) | -13.4 ± 3.0 cal/(mol·deg) | C6D6, 22-63 °C | FTIR | [5] |

Experimental Protocols for Studying the Thiol-Thione Equilibrium

The study of the this compound thiol-thione equilibrium relies on various spectroscopic and analytical techniques. The choice of method often depends on the specific information sought, such as the equilibrium constant, thermodynamic parameters, or the kinetics of interconversion.

UV-Vis Spectroscopy

Principle: The thiol and thione tautomers exhibit distinct absorption spectra in the ultraviolet-visible region. The thione form typically has a strong absorption band at a longer wavelength compared to the thiol form. By measuring the absorbance at specific wavelengths, the relative concentrations of the two tautomers can be determined.

Detailed Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in the desired solvent.

-

Prepare a series of dilutions to the desired concentrations (e.g., 1 x 10-4 M).

-

For studying solvent effects, prepare solutions in a range of solvents with varying polarities.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-450 nm) using a double-beam spectrophotometer.

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the thiol and thione forms. The thione form of pyridine-2(1H)-thione has prominent absorbances at approximately 271 nm and 342 nm.[2]

-

Calculate the equilibrium constant (KT) using the Beer-Lambert law, provided the molar absorptivities (ε) of the pure tautomers are known or can be estimated.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: The vibrational frequencies of the functional groups in the thiol and thione forms are different. The S-H stretching vibration of the thiol and the C=S stretching vibration of the thione can be used as diagnostic peaks to identify and quantify the tautomers.

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable infrared-transparent solvent (e.g., CCl4, CS2).

-

For solid-state analysis, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

-

Spectroscopic Measurement:

-

Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm-1).

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the thiol (νS-H) and thione (νC=S) forms.

-

The relative intensities of these bands can be used to estimate the ratio of the tautomers. For quantitative analysis, calibration curves may be required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy can distinguish between the thiol and thione tautomers based on the chemical shifts of the protons and carbons in the pyridine ring and the SH proton. The chemical shifts are sensitive to the electronic environment, which differs significantly between the two forms.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve the this compound sample in a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).

-

-

Spectroscopic Measurement:

-

Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.

-

-

Data Analysis:

-

Analyze the chemical shifts and coupling constants of the aromatic protons and carbons to identify the predominant tautomer.

-

The presence of a signal for the SH proton (if not exchanged with the solvent) is indicative of the thiol form. The chemical shift of the C=S carbon in the 13C NMR spectrum is a key indicator of the thione form.

-

Visualizing the Equilibrium and Experimental Workflow

Thiol-Thione Tautomeric Equilibrium

Caption: The tautomeric equilibrium between the thiol and thione forms of this compound.

Experimental Workflow for Equilibrium Study

Caption: A generalized workflow for the experimental study of this compound tautomerism.

Conclusion

The thiol-thione equilibrium of this compound is a dynamic process governed by a delicate interplay of environmental factors. A thorough understanding of this equilibrium, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for researchers in medicinal chemistry, materials science, and catalysis. The predominance of the thione form in polar and protic solvents is a key takeaway, with significant implications for the behavior of this molecule in aqueous and biological systems. Future research may focus on further elucidating the kinetics of tautomerization and exploring the influence of more complex environments, such as enzyme active sites or polymeric matrices.

References

Synthesis of Novel 2-Mercaptopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyridine (B119420), an organosulfur compound with the chemical formula HSC₅H₄N, is a versatile building block in modern organic and medicinal chemistry.[1][2] This yellow crystalline solid, also known by its tautomeric form, pyridine-2-thione, serves as a crucial intermediate in the synthesis of a wide array of derivatives with significant biological activities.[1][2][3] Its derivatives are explored for applications as antifungal, antibacterial, anticancer, and antioxidant agents.[4] Furthermore, this compound and its N-oxide variant are pivotal in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2][5][6] For instance, the zinc salt of this compound-N-oxide is a common anti-dandruff agent in shampoos.[5] This guide provides an in-depth overview of the core synthetic methodologies for preparing novel this compound derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Methodologies

The synthesis of this compound derivatives primarily originates from the substitution of a leaving group at the 2-position of the pyridine (B92270) ring with a sulfur nucleophile. The most common precursor for these syntheses is 2-chloropyridine (B119429).[7]

Synthesis from 2-Chloropyridine and Thiourea (B124793)

A highly convenient and widely adopted method involves the reaction of 2-chloropyridine with thiourea in an alcoholic solvent.[1][8][9] This reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis of the intermediate isothiouronium salt under basic conditions to yield the desired this compound.[8][9] The process is valued for its mild reaction conditions and high yield.[8]

Synthesis from 2-Chloropyridine and Hydrosulfides

An alternative industrial-scale method utilizes anhydrous sodium hydrosulfide (B80085) (NaSH) or an alkali metal polysulfide to introduce the thiol group.[10][11] This reaction is typically carried out in an organic solvent. The process involves heating the reactants, followed by distillation to remove the solvent, and then acidification to precipitate the product.[10] While effective, this method can sometimes require higher temperatures and longer reaction times compared to the thiourea route.[8]

Synthesis of this compound-N-oxide Derivatives

Derivatives of this compound-N-oxide are of significant commercial and pharmaceutical interest.[5][12] The synthesis can be approached in two primary ways:

-

Oxidation followed by substitution: 2-Chloropyridine is first oxidized to 2-chloropyridine-N-oxide, which is then reacted with a sulfur source like sodium hydrosulfide or a mixture of sodium sulfide (B99878) and sodium hydrosulfide to yield this compound-N-oxide.[7][13]

-

Synthesis from 2-Aminopyridine-N-oxide: This multi-step process begins with 2-aminopyridine, which is oxidized, diazotized, and then converted to the 2-chloro intermediate before the introduction of the sulfur group.[5]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Comparison of Core Synthesis Methods for this compound

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| 2-Chloropyridine | Thiourea, Strong Alkali (e.g., NaOH) | Ethanol (B145695) | Reflux, 2-3 hours | High | [8] |

| 2-Chloropyridine | Anhydrous Sodium Hydrosulfide | Organic Solvent | Heating | High | [10] |

| 2-Chloropyridine | Calcium Hydrogen Sulfide | Not specified | Heating | Not specified | [1] |

| 2-Chloropyridine | Sodium Polysulfide | Water, Ethylene Glycol | Reflux, 4 hours | ~59% | [11] |

Table 2: Synthesis of this compound-N-oxide

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| 2-Chloropyridine-N-oxide | Sodium Sulfide, Sodium Hydrosulfide | Water | 95°C, 25 minutes | 98% | [13] |

| 2-Aminopyridine | Peracetic Acid, HCl, NaNO₂, Sulfhydryl-donor | Inert Solvent, Water | Multi-step, -5°C to +5°C for diazotization | High (overall) | [5] |

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and a typical experimental workflow.

Caption: Core synthetic pathways to this compound and its N-oxide.

Caption: Experimental workflow for the synthesis via the thiourea route.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloropyridine and Thiourea

This protocol is adapted from the method described in patent CN101993414A.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine and thiourea in ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours with continuous stirring.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Basification and Extraction: To the resulting residue, add a 15-20 wt.% aqueous solution of a strong alkali (e.g., sodium hydroxide). Stir the mixture at room temperature for 15-20 minutes, adjusting the pH to between 8.0 and 9.0. This hydrolyzes the intermediate. Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted 2-chloropyridine.

-

Acidification and Isolation: Under an inert gas atmosphere (e.g., nitrogen or argon), carefully acidify the aqueous layer with 15-20 wt.% hydrochloric acid. The target product, this compound, will precipitate as a solid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the purified this compound.

Protocol 2: Synthesis of this compound from 2-Chloropyridine and Sodium Hydrosulfide

This protocol is based on the industrialized method from patent CN101941942A.[10]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add anhydrous sodium hydrosulfide and a suitable organic solvent.

-

Heating and Addition: Heat the mixture to the desired reaction temperature. Add 2-chloropyridine to the vessel in batches over a period of time.

-

Reaction: Allow the reaction to proceed for several hours until completion, which can be monitored by techniques such as TLC or GC.

-

Solvent Removal: Once the reaction is complete, distill off the organic solvent.

-

Work-up: Add an appropriate amount of distilled water to the residue. Adjust the pH with a suitable acid (e.g., HCl) to precipitate the product.

-

Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and remove the solvent by distillation to obtain the pale yellow crystalline product, this compound.

Protocol 3: Synthesis of this compound-N-oxide from 2-Chloropyridine-N-oxide

This protocol is adapted from the process described in patent US3159640A.[13]

-

Reactant Preparation: Prepare an aqueous solution of 2-chloropyridine-N-oxide in a flask equipped with a stirrer, thermometer, and addition funnel. Heat this solution to approximately 95°C.

-

Sulfide Solution Addition: In a separate vessel, prepare an aqueous solution containing sodium sulfide and sodium hydrosulfide (e.g., in a molar ratio of approximately 0.3:1 to 5:1).

-

Reaction: Add the sulfide/hydrosulfide solution to the hot 2-chloropyridine-N-oxide solution over a period of about 25 minutes while maintaining the temperature at 95°C.

-

Heating: After the addition is complete, continue heating the reaction mixture at 95°C for an additional 25 minutes.

-

Isolation: The reaction yields the sodium salt of this compound-N-oxide in high purity.[13] To obtain the free this compound-N-oxide, the cooled reaction mixture can be acidified, causing the product to crystallize out of solution.

-

Purification: The crystallized product can be collected by filtration, washed, and dried.

Conclusion

The synthesis of this compound and its derivatives is a cornerstone of heterocyclic chemistry, providing access to a rich variety of biologically active molecules. The methodologies presented, primarily revolving around the functionalization of 2-chloropyridine, offer reliable and scalable routes to these valuable compounds. The choice between the thiourea and hydrosulfide methods often depends on factors such as scale, cost, and available equipment. For drug development professionals and researchers, a thorough understanding of these synthetic protocols is essential for the exploration and production of novel therapeutic agents based on the this compound scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4080329A - Process for the manufacture of 2-mercapto pyridine-1-oxides - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 8. CN101993414A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. exsyncorp.com [exsyncorp.com]

- 10. CN101941942A - Industrialized method for preparing this compound - Google Patents [patents.google.com]

- 11. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. US3159640A - Process for preparing this compound-nu oxide - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 2-Mercaptopyridine as a Catalyst in C-H Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-mercaptopyridine (B119420) as a novel organocatalyst in C-H activation, specifically focusing on the metal-free transfer borylation of heteroarenes. This method offers a significant advancement in the synthesis of valuable organoboron compounds, which are key building blocks in medicinal chemistry and materials science. The protocols detailed below are based on the innovative work demonstrating that this compound can facilitate this transformation through a proposed Frustrated Lewis Pair (FLP) mechanism.

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. While transition-metal catalysis has dominated this field, the development of metal-free alternatives is crucial to avoid potential contamination of pharmaceutically relevant compounds with toxic metal residues. This compound has emerged as a promising organocatalyst for the isodesmic C-H borylation of heteroarenes. This process involves the transfer of a boryl group from a borylated arene to a heteroarene, driven by the unique Lewis basic and Brønsted acidic properties of the this compound catalyst.

Principle of Catalysis